2-Chloro-3-(methoxymethoxy)pyridine
Overview
Description
2-Chloro-3-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a methoxymethoxy group at the third position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethoxy)pyridine typically involves the chlorination of 3-(methoxymethoxy)pyridine. One common method includes the reaction of 3-(methoxymethoxy)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(methoxymethoxy)pyridine+SOCl2→this compound+SO2+HCl
This method ensures the selective chlorination at the second position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include 2-amino-3-(methoxymethoxy)pyridine, 2-thio-3-(methoxymethoxy)pyridine, etc.
Oxidation: Products include 2-chloro-3-(formyloxymethoxy)pyridine, 2-chloro-3-(carboxymethoxy)pyridine, etc.
Reduction: Products include 2-chloro-3-(methoxymethoxy)piperidine.
Scientific Research Applications
2-Chloro-3-(methoxymethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methoxymethoxy)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxymethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylpyridine
- 2-Chloro-3-ethoxymethoxy-pyridine
- 2-Chloro-3-hydroxymethoxy-pyridine
Uniqueness
2-Chloro-3-(methoxymethoxy)pyridine is unique due to the presence of the methoxymethoxy group, which imparts specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
2-chloro-3-(methoxymethoxy)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLDXKULFBUWIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(N=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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